Naringenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Anti-inflammatory and Antioxidant Properties

Naringenin exhibits potent anti-inflammatory and antioxidant effects. Studies have shown its ability to reduce inflammation and oxidative stress, both of which are implicated in various chronic diseases []. Naringenin's mechanism of action involves modulating key signaling pathways involved in inflammation and scavenging free radicals, thereby protecting cells from damage [, ].

Potential in Metabolic Disorders and Liver Health

Naringenin's potential role in managing metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) is being actively explored. Research suggests that naringenin may improve insulin sensitivity, regulate blood sugar levels, and reduce fat accumulation in the liver, potentially benefiting individuals with these conditions [, ].

Anti-cancer Properties

Naringenin has demonstrated anti-cancer properties in various preclinical studies. It is believed to exert its effects by inhibiting cell proliferation, inducing cell death in cancer cells, and suppressing angiogenesis (the formation of new blood vessels that tumors need to grow). Further research is needed to understand its potential application in cancer treatment [].

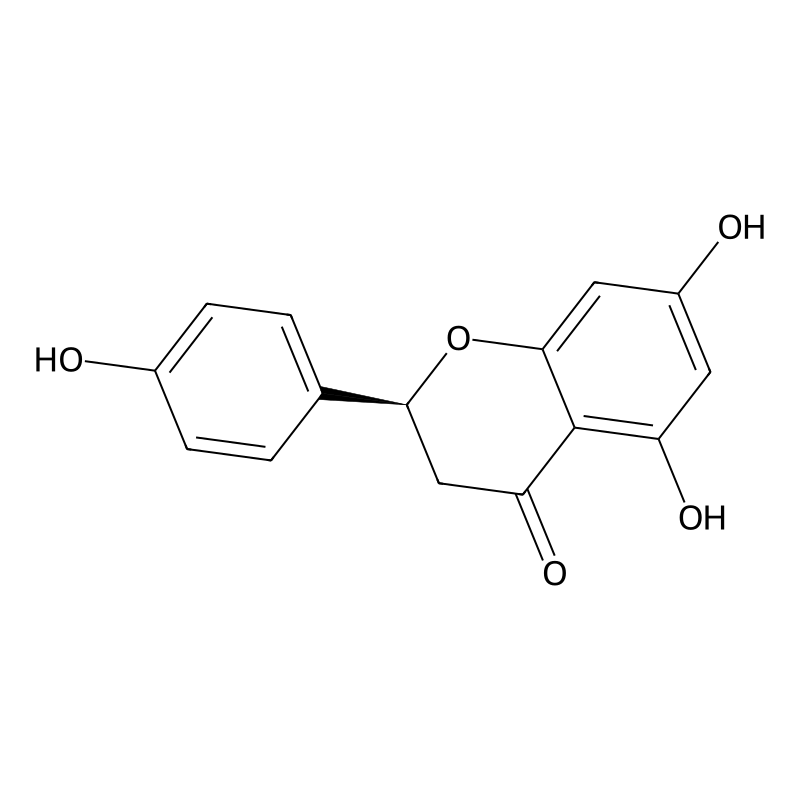

Naringenin is a flavanone, a subclass of flavonoids, predominantly found in citrus fruits such as grapefruit, oranges, and lemons. Its chemical structure features three hydroxyl groups located at the 4′, 5, and 7 positions of the flavanone backbone, making it a potent polyphenolic compound. Naringenin exists in both aglycone form and as a glycoside known as naringin, which contains a disaccharide moiety. The compound is noted for its low bioavailability, which can vary based on dietary sources and preparation methods. For example, naringenin is more readily absorbed from cooked tomato paste than from raw tomatoes .

The mechanism of action of naringenin is still under investigation, but its biological effects are likely due to several factors:

- Antioxidant activity: Naringenin scavenges free radicals, reducing oxidative stress in cells [].

- Anti-inflammatory activity: Naringenin may modulate inflammatory pathways by inhibiting the activity of enzymes involved in inflammation [].

- Interaction with enzymes and signaling pathways: Naringenin can interact with various enzymes and signaling molecules, potentially influencing cellular processes related to cancer, metabolism, and skin health.

- Drug interactions: Naringenin can inhibit the CYP3A4 enzyme in the gut, affecting the metabolism of certain medications.

- High doses: Consuming very high doses of naringenin supplements might lead to side effects like digestive discomfort.

Naringenin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Studies have shown that it can inhibit the formation of carcinogenic compounds such as acrylamide during food processing . Furthermore, naringenin has been reported to modulate glucose metabolism by inhibiting insulin-stimulated glucose uptake in certain cell lines . Its anti-allergic properties have also been highlighted, particularly its ability to inhibit histamine release from mast cells .

The biosynthesis of naringenin occurs through the phenylpropanoid pathway. It is synthesized from malonyl-CoA and p-coumaroyl-CoA via the action of chalcone synthase, leading to the formation of a chalcone intermediate that subsequently undergoes cyclization to yield naringenin. This process can be influenced by various enzymatic activities within plants . Additionally, synthetic methods have been developed to produce naringenin through

Naringenin has several applications across various fields:

- Food Industry: Used as a natural flavoring agent and preservative due to its antioxidant properties.

- Pharmaceuticals: Investigated for potential therapeutic effects in treating metabolic disorders, cancer, and inflammatory diseases.

- Cosmetics: Incorporated into skincare products for its antioxidant and skin-protective qualities.

Naringenin's interactions with other compounds have been extensively studied. It can inhibit cytochrome P450 enzymes involved in drug metabolism, leading to potential adverse drug interactions when consumed alongside certain medications like anticoagulants . Furthermore, studies indicate that naringenin can affect the bioavailability of other flavonoids and polyphenols through competitive absorption mechanisms in the gastrointestinal tract .

Naringenin shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Quercetin | Contains three hydroxyl groups; similar backbone | Stronger antioxidant properties; more bioavailable |

| Hesperidin | Glycoside form of hesperetin; additional sugar moiety | Higher solubility; different pharmacokinetics |

| Eriocitrin | Contains an additional methoxy group | Different metabolic pathways; lower bioavailability |

| Apigenin | Lacks hydroxyl at position 5; different substitution | More potent anti-inflammatory effects |

Naringenin's unique combination of hydroxyl groups contributes to its specific biological activities and interactions compared to these similar compounds .

The study of naringenin traces back to early phytochemical investigations in the 20th century, when researchers sought to identify bioactive compounds responsible for the health benefits of citrus fruits. Initial isolations from grapefruit (Citrus paradisi) in the 1930s revealed its bitter-tasting glycoside, naringin, which was later hydrolyzed to yield naringenin. By the 1980s, advancements in chromatography enabled precise quantification of naringenin in plant tissues, revealing its ubiquity in Rutaceae family members. The 21st century marked a paradigm shift with the discovery of naringenin’s ability to modulate two-pore channel (TPC) activity in mammalian cells, linking its biochemical properties to therapeutic applications in angiogenesis and viral infections.

Taxonomic Distribution in the Plant Kingdom

Naringenin exhibits a phylogenetically constrained distribution, predominantly occurring in:

This distribution correlates with evolutionary adaptations to oxidative stress, as naringenin’s hydroxyl groups scavenge reactive oxygen species (ROS) in photosynthetic tissues.

Research Significance Within the Flavonoid Family

As a central intermediate in flavonoid biosynthesis, naringenin occupies a unique position in plant secondary metabolism. Its tetracyclic structure (C15H12O5) serves as the precursor for >20% of known flavonoids, including apigenin and eriodictyol. The compound’s bioactivity stems from:

- Electron delocalization across its A- and B-ring phenolic groups, enabling free radical neutralization

- Stereospecific interactions with mammalian membrane proteins, particularly TPCs and cytochrome P450 enzymes

- Epigenetic modulation through inhibition of DNA methyltransferases and histone deacetylases

These properties have positioned naringenin as a prototype for developing synthetic analogs with enhanced bioavailability.

Current Research Landscape and Knowledge Gaps

Despite 2,400+ published studies (PubMed, 2025), critical gaps persist:

- Pharmacokinetic challenges: Oral bioavailability remains <5% due to first-pass metabolism and poor aqueous solubility

- Clinical translation: Only 10 registered clinical trials (ClinicalTrials.gov) focus on naringenin, primarily examining lipid metabolism

- Ecological impacts: Overexploitation of citrus peels for naringenin extraction risks disrupting agroecosystems

Emerging solutions include nanoemulsion delivery systems and microbial biosynthesis via engineered Saccharomyces cerevisiae.

Naringenin is ubiquitously distributed in the plant kingdom, with its occurrence predominantly associated with the fruit tissues of various species. The distribution and concentration of naringenin, as well as its glycosylated derivative naringin, exhibit substantial variability depending on the plant species, tissue type, developmental stage, and environmental conditions.

Citrus Fruits as Primary Sources

Non-Citrus Plant Sources

Beyond citrus fruits, naringenin is present in a diverse array of non-citrus plant species, though generally at lower concentrations. Notable sources include sour cherries (Prunus cerasus), tomatoes (Solanum lycopersicum), cocoa (Theobroma cacao), Greek oregano (Origanum vulgare subsp. hirtum), water mint (Mentha aquatica), and various legumes such as beans [1]. In tomatoes, for example, naringenin is primarily localized in the skin, with cooked tomato paste containing approximately 3.8 milligrams of naringenin per 150 grams [1]. The presence of naringenin in these non-citrus sources contributes to the overall dietary intake of the compound, although the relative contribution is minor compared to that from citrus fruits.

Quantitative Variations Among Plant Species

The quantitative distribution of naringenin and naringin among plant species is highly heterogeneous, reflecting both genetic and environmental influences. The following table summarizes representative concentrations of naringenin and naringin in various plant sources, illustrating the pronounced variability observed in the literature.

| Plant Source | Naringin (mg/kg or mg/L) | Naringenin (mg/kg or mg/L) | Reference |

|---|---|---|---|

| Grapefruit (peel, fresh) | 2,186.47–9,871.69 | Variable | [2] |

| Grapefruit juice (commercial) | 36.6–134.7 (mg/100 mL) | Not detected | [3] |

| Pomelo juice | 2,024.03 (mg/L) | Not detected | [3] |

| Orange juice | 0.01–0.30 (mg/100 g) | Not detected | [3] |

| Tangerine juice | 81.65–116.23 (mg/L) | Not detected | [3] |

| Tomato paste | — | 3.8 (per 150 g) | [1] |

| Beans, oregano, mint, cocoa | — | Present (trace–low) | [1] |

It is evident from these data that grapefruit and pomelo are the most significant sources of naringin, while non-citrus sources contribute comparatively modest amounts of naringenin. The absence or low detection of naringenin in many juice samples is attributable to its predominant occurrence in the glycosylated form (naringin) within plant tissues, with enzymatic or chemical hydrolysis required to liberate the aglycone [1] [3].

Biosynthetic Pathways in Plants

The biosynthesis of naringenin in plants is a multi-step process that integrates several enzymatic reactions within the broader framework of the phenylpropanoid pathway. This pathway is central to the production of a wide array of secondary metabolites, including flavonoids, lignins, and other phenolic compounds.

Phenylpropanoid Pathway Mechanisms

The phenylpropanoid pathway constitutes the foundational metabolic route for the biosynthesis of naringenin and related flavonoids [4]. The process is initiated with the deamination of the aromatic amino acids L-phenylalanine or L-tyrosine, catalyzed by phenylalanine ammonia lyase or tyrosine ammonia lyase, respectively. This reaction yields cinnamic acid (from phenylalanine) or p-coumaric acid (from tyrosine), which serve as essential intermediates in the pathway. In dicotyledonous plants, phenylalanine is the primary precursor, and the conversion of cinnamic acid to p-coumaric acid is mediated by cinnamate 4-hydroxylase. In contrast, monocotyledonous plants can utilize both phenylalanine and tyrosine as precursors, reflecting a degree of metabolic flexibility [4]. The subsequent activation of p-coumaric acid to p-coumaroyl-coenzyme A by p-coumaroyl-CoA ligase marks a critical branch point, directing metabolic flux toward flavonoid biosynthesis.

Chalcone Synthase-Mediated Synthesis

Chalcone synthase is the pivotal enzyme that orchestrates the entry of p-coumaroyl-CoA into the flavonoid biosynthetic pathway [4]. This enzyme catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-coenzyme A, resulting in the formation of a tetraketide intermediate. The reaction proceeds via a polyketide mechanism, with the enzyme facilitating the stepwise addition of malonyl units and the subsequent cyclization of the polyketide chain. The product of this reaction is naringenin chalcone, a key intermediate that serves as the immediate precursor to naringenin. Plants typically possess multiple isoforms of chalcone synthase, encoded by distinct genes, which may differ in substrate specificity and regulatory properties [4]. The functional promiscuity of chalcone synthase enables the synthesis of a diverse array of flavonoid scaffolds, depending on the availability of precursor substrates and the presence of accessory enzymes.

Chalcone Isomerase Role in Cyclization

The conversion of naringenin chalcone to naringenin is catalyzed by chalcone isomerase, an enzyme that mediates the stereospecific cyclization of the open-chain chalcone into the flavanone structure of naringenin [4]. This reaction involves the intramolecular Michael addition of the chalcone’s enone system, resulting in the formation of the characteristic C6–C3–C6 skeleton of flavanones. Structural studies of chalcone isomerase have elucidated the molecular mechanisms underlying substrate recognition and catalysis, revealing that the enzyme stabilizes a transient enol intermediate and facilitates proton transfer events that drive ring closure. Notably, under acidic conditions, naringenin chalcone can undergo spontaneous cyclization to naringenin in the absence of enzymatic catalysis, although the enzyme greatly enhances the efficiency and stereochemical fidelity of the reaction [4]. The presence of chalcone-isomerase-like proteins in some plant species further augments the biosynthetic capacity for flavonoid production by preventing the formation of side products and channeling intermediates toward desired end products.

Enzymatic Conversion of Naringin to Naringenin

In addition to its de novo biosynthesis, naringenin can be generated from its glycosylated derivative naringin through the action of specific hydrolytic enzymes. Naringinase, a complex enzyme system comprising both α-L-rhamnosidase and β-D-glucosidase activities, catalyzes the sequential removal of the rhamnose and glucose moieties from naringin, yielding the aglycone naringenin [1]. This enzymatic conversion occurs both in plant tissues and in the mammalian digestive tract, where microbial enzymes contribute to the hydrolysis of dietary naringin. The efficiency of this conversion influences the bioavailability of naringenin from dietary sources, as the aglycone form is more readily absorbed than the glycoside [1].

Genetic Regulation of Naringenin Biosynthesis

The biosynthesis of naringenin in plants is tightly regulated at the genetic level, with multiple genes encoding the enzymes of the phenylpropanoid and flavonoid pathways. The expression of these genes is subject to intricate control by developmental, environmental, and hormonal cues.

Key Genes and Enzymatic Cascades

The core enzymatic machinery for naringenin biosynthesis comprises genes encoding phenylalanine ammonia lyase, cinnamate 4-hydroxylase, p-coumaroyl-CoA ligase, chalcone synthase, and chalcone isomerase [4]. Each of these genes may exist as members of multigene families, with individual isoforms exhibiting tissue-specific or inducible expression patterns. For example, the chalcone synthase gene family in many plant species includes multiple paralogs, some of which are preferentially expressed in response to biotic or abiotic stress. The coordinated expression of these genes ensures the efficient channeling of metabolic intermediates toward naringenin production, while minimizing the accumulation of unwanted side products.

Transcriptional Control Mechanisms

Transcriptional regulation is a major determinant of naringenin biosynthetic capacity in plants. Transcription factors belonging to the MYB, basic helix-loop-helix, and WD40-repeat families play central roles in activating or repressing the expression of flavonoid biosynthetic genes. These regulatory proteins often function as part of multiprotein complexes that integrate signals from developmental programs, light exposure, pathogen attack, and other stimuli. For instance, the induction of chalcone synthase and chalcone isomerase gene expression in response to ultraviolet light or fungal elicitors leads to enhanced naringenin accumulation as part of the plant’s defense response. Epigenetic modifications, such as DNA methylation and histone acetylation, further modulate the accessibility of these genes to the transcriptional machinery, adding an additional layer of control over naringenin biosynthesis.

Microbial Biosynthesis Pathways

While plants are the primary natural producers of naringenin, certain microorganisms have evolved the capacity to synthesize this flavanone via analogous or distinct biochemical routes. The study of microbial naringenin biosynthesis has important implications for biotechnological production and metabolic engineering.

Prokaryotic Naringenin Production

Prokaryotic organisms, particularly actinobacteria, have been shown to possess the enzymatic toolkit necessary for naringenin biosynthesis [4]. In these bacteria, the pathway mirrors the plant phenylpropanoid route, with key differences in enzyme structure and substrate specificity. The initial step involves the conversion of tyrosine to p-coumaric acid by tyrosine ammonia lyase, followed by activation to p-coumaroyl-CoA. The subsequent condensation with malonyl-coenzyme A is catalyzed by a bacterial chalcone synthase, which, while functionally analogous to its plant counterpart, is typically smaller and encoded by a single gene [4]. The naringenin chalcone intermediate is then cyclized to naringenin, either spontaneously or via bacterial isomerases. The presence of these pathways in prokaryotes opens avenues for the heterologous expression of naringenin biosynthetic genes in engineered microbial hosts, enabling the scalable production of this compound for industrial applications.

Streptomyces clavuligerus Biosynthesis Pathway

The actinobacterium Streptomyces clavuligerus has emerged as a model organism for microbial naringenin biosynthesis [4]. In this species, the biosynthetic pathway is orchestrated by a cluster of genes encoding tyrosine ammonia lyase, chalcone synthase, and a cytochrome P450 monooxygenase. The tyrosine ammonia lyase gene (tal) is unlinked to the core cluster, while the chalcone synthase (ncs) and monooxygenase (ncyP) genes are adjacent and co-regulated. Genetic studies involving gene deletion and complementation have demonstrated the essential roles of these three genes in naringenin production. The chalcone synthase catalyzes the condensation of p-coumaric acid and malonyl-coenzyme A to form naringenin chalcone, which is subsequently cyclized to naringenin. The cytochrome P450 monooxygenase may participate in further modifications or in the stabilization of intermediates. Comparative analyses indicate that the naringenin biosynthetic gene cluster is restricted to a subset of Streptomyces species, suggesting a specialized evolutionary adaptation for flavonoid production in these bacteria [4].

Bioavailability Determinants

Absorption Mechanisms and Factors

Naringenin exhibits limited oral bioavailability due to several physiological and physicochemical constraints. The compound demonstrates poor aqueous solubility (approximately 475 mg/L), which significantly impairs its dissolution and subsequent absorption in the gastrointestinal tract [1]. Human studies consistently report oral bioavailability values of approximately 15%, while animal studies in rats and rabbits show even lower values ranging from 4-8% [2] [3] [4].

The absorption of naringenin occurs through multiple mechanisms, including both passive diffusion and active transport pathways. Research utilizing Caco-2 cell models has demonstrated that naringenin transport across intestinal epithelial cells is primarily mediated by active transport mechanisms involving P-glycoprotein [5]. The compound exhibits time- and concentration-dependent absorption characteristics, with transport rates significantly affected by temperature variations, indicating energy-dependent processes [5].

Intestinal absorption patterns show distinct regional variations throughout the gastrointestinal tract. Studies employing four-site rat perfusion models reveal that naringenin absorption is highest in the colon (68% of perfused amounts), compared to other intestinal regions including duodenum (47%), jejunum (39%), and terminal ileum (42%) [6]. This regional specificity is attributed to variations in transporter expression levels and metabolic enzyme activity across different intestinal segments.

The extensive first-pass metabolism significantly reduces naringenin bioavailability. Following oral administration, the compound undergoes rapid and extensive metabolic transformation in both intestinal and hepatic tissues, with conjugated metabolites appearing almost exclusively in systemic circulation rather than the parent compound [3] [7]. This extensive first-pass effect contributes to the poor systemic availability despite adequate intestinal permeability.

Species Differences in Bioavailability

Significant interspecies variations exist in naringenin bioavailability and metabolic profiles. Human subjects demonstrate relatively higher oral bioavailability (15%) compared to laboratory animals, with rats and rabbits showing 4-8% bioavailability [2] [8] [4]. These differences reflect species-specific variations in metabolic enzyme expression, transporter activity, and gastrointestinal physiology.

| Species | Oral Bioavailability | Primary Metabolic Pathways | Tissue Distribution Pattern | Reference |

|---|---|---|---|---|

| Human | 15% | Glucuronidation > Sulfation | Liver > Kidney > Lung | Multiple human studies |

| Rat | 4-8% | Sulfation > Glucuronidation | Liver > Kidney > Lung > Trachea | PMC6362423 |

| Dog | Not specified | Methylation, Glucuronidation, Sulfation | Similar to rat | Frontiers Pharmacol 2020 |

| Rabbit | 4-8% | Conjugation pathways | Similar to rat | Comparison studies |

| Mouse | Not specified | Similar to rat | GI tract > Liver > Kidney | Various studies |

The metabolic pathway preferences differ markedly between species. Humans primarily utilize glucuronidation pathways over sulfation, while rats show the opposite pattern with sulfation predominating over glucuronidation [8] [9]. Dogs exhibit unique metabolic capabilities, demonstrating methylation, glucuronidation, and sulfation pathways, which may contribute to different pharmacokinetic profiles compared to other species [8].

These species differences have important implications for translating preclinical findings to human applications. The higher bioavailability in humans compared to laboratory animals suggests that therapeutic effects observed in animal studies may be achievable at lower doses in human subjects, though this requires careful consideration of species-specific metabolic differences.

Food Matrix Effects on Absorption

The food matrix significantly influences naringenin bioavailability through various mechanisms including solubilization, protection from degradation, and interference with absorption. Processing methods and food composition substantially alter the compound's bioaccessibility and subsequent absorption.

| Food Matrix Type | Effect on Bioavailability | Mechanism | Clinical Relevance | Reference |

|---|---|---|---|---|

| Orange juice | Moderate bioavailability | Mechanical processing increases availability | Processed forms more bioavailable | PMC9058202 |

| Grapefruit juice | Higher bioavailability | Higher naringenin content | Highest source for naringenin | PMC9058202 |

| Fresh orange segments | Lower than juice form | Fiber matrix interference | Whole fruit less efficient | PMC9058202 |

| Cooked tomato paste | Bioavailable in humans | Cooking releases bound forms | Tomato source viable | Naringenin tomato study |

| High-fat diet co-administration | No significant effect | Fat does not enhance absorption | Food timing not critical | Frontiers Pharmacol 2020 |

| Milk proteins and dietary fiber | Reduced bioavailability | Protein binding reduces absorption | Consider dietary interactions | PMC9313440 |

Citrus juice consumption provides significantly different bioavailability profiles compared to whole fruit consumption. Despite fresh oranges containing 2.4-fold more citrus flavanones than orange juice, the bioavailability from juice is superior due to mechanical processing that disrupts cellular matrices and increases compound accessibility [10]. Commercial juicing processes allow contact between the albedo (inner peel) and juice sacs, incorporating flavanones that would not normally be consumed from whole oranges [10].

The presence of dietary fiber creates a complex matrix that can both enhance and inhibit naringenin absorption. Soluble fibers may facilitate absorption through increased intestinal transit time and enhanced dissolution, while insoluble fibers can sequester the compound and reduce bioaccessibility [10]. Milk proteins demonstrate particularly strong binding interactions with naringenin, significantly reducing its bioavailability when consumed concurrently [2].

Thermal processing effects vary depending on the food matrix. Cooked tomato paste represents the first documented source of bioavailable naringenin from a non-citrus source in humans, suggesting that thermal processing can release bound forms of the compound and enhance bioavailability [11]. However, high-fat diet co-administration does not significantly alter naringenin pharmacokinetic parameters, indicating that lipid enhancement is not a primary mechanism for this particular flavonoid [1] [8].

Distribution Patterns in Biological Systems

Blood-Brain Barrier Penetration Capabilities

Naringenin demonstrates limited but measurable blood-brain barrier penetration capabilities, with significant implications for central nervous system applications. Under normal physiological conditions, naringenin shows minimal brain penetration, with brain tissue consistently ranking lowest among all tissues in distribution studies [12] [13] [9].

Research utilizing microdialysis techniques coupled with high-performance liquid chromatography reveals that naringenin is typically undetectable in brain dialysates following standard oral administration [13] [14]. However, the compound's blood-brain barrier penetration can be enhanced through modulation of efflux transporters, particularly P-glycoprotein inhibition [12] [13]. When co-administered with cyclosporin A, a potent P-glycoprotein inhibitor, naringenin becomes detectable in brain dialysates, suggesting that efflux mechanisms are primary barriers to central nervous system distribution [13] [14].

Recent studies have demonstrated that naringenin can penetrate the blood-brain barrier sufficiently to exert neuroprotective effects in Alzheimer's disease models. The compound successfully reduces amyloid-beta deposition, microglial activation, and pro-inflammatory cytokine levels in APP/PS1 mice, indicating functional brain penetration despite low concentrations [15]. The compound's ability to cross the blood-brain barrier is enhanced by specific targeting mechanisms, including interaction with Collapsin Response Mediator Protein-2 [16].

The blood-brain barrier penetration of naringenin appears to be influenced by formulation approaches. Nanoformulations and enhanced delivery systems can potentially improve brain distribution, though the extent of enhancement requires further investigation [1]. The compound's neuroprotective effects may be partially mediated through peripheral mechanisms that influence central nervous system function, rather than requiring extensive brain penetration.

Tissue-Specific Distribution Profiles

Naringenin exhibits distinct tissue-specific distribution patterns that correlate with its pharmacological effects and metabolic fate. Comprehensive tissue distribution studies reveal preferential accumulation in specific organs, with concentrations varying significantly across different tissues [17] [9] [18].

| Tissue | Naringenin Distribution Level | Primary Metabolite Forms | Reference |

|---|---|---|---|

| Liver | Highest | Naringenin sulfates, glucuronides | PMC4265019 |

| Kidney | High | Naringenin glucuronides | PMC4265019 |

| Lung | High | Naringenin sulfates | PMC6362423 |

| Trachea | High | Naringenin sulfates | PMC6362423 |

| Heart | Moderate | Naringenin sulfates | PMC4265019 |

| Spleen | Moderate | Naringenin sulfates | PMC4265019 |

| Brain | Lowest | Naringenin sulfates | PMC4265019 |

| Muscle | Low | Naringenin sulfates | PMC4265019 |

| Fat | Moderate | Mixed forms | PMC6362423 |

| Gastrointestinal tract | Highest | Free naringenin, sulfates | PMC6362423 |

The liver demonstrates the highest naringenin accumulation, with concentrations approximately 10.7-fold higher than serum levels [9]. This hepatic accumulation reflects the organ's central role in naringenin metabolism and the presence of specific uptake transporters. The high hepatic distribution correlates with the compound's demonstrated hepatoprotective effects and its role in lipid metabolism regulation.

Respiratory tissues, including lung and trachea, show preferential naringenin accumulation, with concentrations significantly exceeding those in other organs [17] [18]. This distribution pattern provides mechanistic insight into naringenin's efficacy for respiratory conditions, including its traditional use for cough and asthma management. The high respiratory tissue distribution may be facilitated by specific transporter mechanisms or favorable partition coefficients.

The gastrointestinal tract represents the primary site of naringenin distribution immediately following oral administration, with the compound persisting in both free and conjugated forms [17] [18]. This prolonged gastrointestinal presence contributes to local protective effects and facilitates the compound's interaction with gut microbiota for further metabolic transformation.

Kidney distribution patterns show predominantly glucuronidated forms, reflecting the organ's role in naringenin elimination and the presence of specific conjugation enzymes [9]. The renal accumulation of naringenin metabolites has therapeutic implications for kidney-related conditions and may contribute to the compound's demonstrated nephroprotective effects.

Metabolic Transformations

Phase I Metabolism Pathways

Naringenin undergoes extensive Phase I metabolism primarily through cytochrome P450-mediated oxidation reactions. The compound serves as a substrate for multiple cytochrome P450 isoforms, with each contributing to distinct metabolic pathways and products [19] [20].

| Metabolism Phase | Primary Products | Tissue/Location | Reference |

|---|---|---|---|

| Phase I - Cytochrome P450 | Eriodictyol, hydroxylated metabolites | Liver, intestine | PMC3252466 |

| Phase I - CYP1A1 | Eriodictyol (3'-hydroxylation) | Liver | ACS ChemRestox 2023 |

| Phase I - CYP1B1 | Scutellarein (6-hydroxylation) | Liver | ACS ChemRestox 2023 |

| Phase I - CYP2C9 | Hydroxylated naringenin | Liver | PMC3252466 |

| Phase I - CYP2C19 | Various metabolites | Liver | PMC3252466 |

| Phase I - CYP3A4 | Hydroxylated metabolites | Liver | PMC3252466 |

Cytochrome P450 1A1 and 1B1 enzymes demonstrate high activity toward naringenin, with CYP1A1 primarily catalyzing 3'-hydroxylation to form eriodictyol, while CYP1B1 mediates 6-hydroxylation to produce scutellarein [19]. These reactions occur with different kinetic parameters, with CYP1B1 showing cooperative binding behavior suggesting multiple substrate binding sites.

The CYP2C subfamily enzymes, particularly CYP2C9 and CYP2C19, contribute significantly to naringenin metabolism with IC50 values below 5 μM [20]. These enzymes demonstrate enantioselective metabolism, with different stereoisomers of naringenin showing varying affinities for specific isoforms. The (R)-enantiomer shows higher affinity for CYP2C9, while the (S)-enantiomer preferentially interacts with CYP2C19 [20].

CYP3A4, the most abundant hepatic cytochrome P450 enzyme, metabolizes naringenin with moderate efficiency. The enzyme demonstrates lower affinity compared to CYP1 and CYP2C enzymes, with IC50 values ranging from 9.7 to 21.4 μM depending on the enantiomer [20]. CYP3A4-mediated metabolism contributes to the drug interaction potential of naringenin, particularly with medications metabolized by this enzyme.

Phase I metabolism shows significant interindividual variability due to genetic polymorphisms in cytochrome P450 enzymes. This variability contributes to the observed differences in naringenin pharmacokinetics between individuals and may influence therapeutic outcomes. The metabolic products of Phase I reactions serve as substrates for subsequent Phase II conjugation reactions.

Phase II Conjugation Mechanisms

Phase II metabolism represents the predominant pathway for naringenin elimination, with conjugation reactions occurring rapidly following absorption. The compound undergoes extensive glucuronidation and sulfation, with tissue-specific patterns determining the relative contribution of each pathway [3] [9] [21].

Glucuronidation represents the primary Phase II pathway in humans, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The major glucuronidation products include naringenin-7-O-glucuronide and naringenin-4'-O-glucuronide, with the 7-O-glucuronide being the predominant form in human plasma [21] [6]. The intrinsic clearance of naringenin glucuronidation is highest in jejunum microsomes, followed by liver, ileal, and colonic microsomes [6].

Sulfation pathways are mediated by sulfotransferase enzymes, producing naringenin-7-O-sulfate as the primary metabolite. In rats, sulfation predominates over glucuronidation, with naringenin sulfates representing the major circulating forms [3] [9]. The tissue-specific distribution of sulfated metabolites varies significantly, with liver showing the highest concentrations of naringenin sulfates (approximately 8.2 nmol/g), followed by spleen, heart, and brain [9].

The conjugation reactions demonstrate significant species differences in enzyme expression and activity. Humans primarily utilize glucuronidation pathways, while rats show preferential sulfation. Dogs exhibit unique capabilities for methylation reactions in addition to glucuronidation and sulfation, contributing to their distinct metabolic profile [8].

Efflux transporters play crucial roles in Phase II metabolite disposition. Multidrug resistance-related protein 2 (MRP2) and breast cancer resistance protein (BCRP) work cooperatively to facilitate the intestinal and biliary excretion of naringenin conjugates [6]. When both transporters are inhibited simultaneously, the excretion of naringenin glucuronides decreases significantly, indicating their compensatory roles in conjugate elimination.

Microbial Metabolism in Gastrointestinal Tract

The gut microbiota plays a crucial role in naringenin metabolism, contributing to the compound's overall bioavailability and bioactivity through extensive biotransformation processes. Microbial metabolism generates numerous metabolites that may possess distinct pharmacological properties compared to the parent compound [22] [23].

| Metabolic Process | Primary Products | Microorganisms Involved | Reference |

|---|---|---|---|

| Deglycosylation | Naringenin from naringin | Gut microbiota | PMC9502552 |

| Ring fission | 3-(4'-hydroxyphenyl)propionic acid, hippuric acid | Gut microbiota | PMC9502552 |

| Demethylation | Demethylated naringenin derivatives | Bifidobacterium, Lactobacillus | PMC9058202 |

| Hydroxylation | Hydroxylated metabolites | Various anaerobic bacteria | PMC9502552 |

| Dehydroxylation | Dehydroxylated products | Eubacterium ramulus | PMC9058202 |

Comprehensive microbial metabolism studies have identified 35 distinct metabolites produced through gut microbiota-mediated biotransformation of naringenin and its precursor naringin [22] [23]. The primary metabolic pathways include dehydrogenation, acetylation, sulfation, glucosylation, methylation, dehydroxylation, hydroxylation, and hydrolysis.

The microbial-mediated ring fission of naringenin represents a major metabolic pathway, generating phenolic catabolites such as 3-(4'-hydroxyphenyl)propionic acid and hippuric acid. These metabolites are found in significant concentrations in both urine and feces, with some studies suggesting they may contribute to the overall bioactivity of naringenin [24] [25]. The NADH-dependent reductase enzyme found in Eubacterium ramulus specifically cleaves the heterocyclic C-ring of naringenin [10].

Probiotic bacteria, including Bifidobacterium longum and Lactobacillus rhamnosus, demonstrate specific capabilities for naringenin metabolism. These organisms can induce ring fission, demethylation, and dehydroxylation reactions, ultimately yielding 3-(phenyl)propionic acid [10]. Chronic administration of specific probiotic strains has been shown to increase the urinary excretion of naringenin metabolites, indicating enhanced bioavailability through microbial intervention [10].

The microbial metabolism of naringenin shows significant individual variation, reflecting differences in gut microbiota composition between individuals. This variation may contribute to the observed interindividual differences in naringenin pharmacokinetics and therapeutic responses. The metabolic products of microbial transformation often demonstrate enhanced antioxidant activity compared to the parent compound, suggesting that gut microbiota contribute to the overall therapeutic effects of naringenin [22].

Excretion Pathways

Renal Clearance Mechanisms

Renal excretion represents a major elimination pathway for naringenin and its metabolites, with complex mechanisms involving both passive filtration and active transport processes. The renal clearance of naringenin demonstrates dose-dependent characteristics, suggesting involvement of saturable transport mechanisms [26].

| Excretion Route | Percentage of Dose | Primary Forms Excreted | Time Frame | Reference |

|---|---|---|---|---|

| Renal - Urine | 30.2% (grapefruit juice) | Naringenin glucuronides, sulfates | 24 hours | Plasma kinetics study |

| Biliary - Bile | 22.3% of total | Naringenin glucuronides | 30 minutes | PMC2941777 |

| Fecal | Higher than urine | Phenolic catabolites | 36 hours | Metabolism study |

| Urine (conjugated forms) | 22% recovery (4-12h) | Naringenin conjugates | 4-12 hours | PMC6469163 |

| Bile (conjugated forms) | Significant portion | Naringenin glucuronides | 30 minutes | PMC2941777 |

The renal clearance of naringenin shows remarkable variability depending on the source and dose administered. Following grapefruit juice consumption, urinary excretion accounts for approximately 30.2% of the administered dose, while orange juice consumption results in only 1.1% urinary recovery [26]. This substantial difference is attributed to dose-dependent renal clearance mechanisms rather than differences in bioavailability, as indicated by similar maximum concentration-to-dose ratios.

Naringenin influences renal uric acid excretion through modulation of specific transporters. The compound reduces GLUT9 expression by inhibiting the PI3K/AKT signaling pathway and enhances ABCG2 expression by increasing PDZK1 abundance [27] [28]. These effects promote uric acid excretion and demonstrate therapeutic potential for hyperuricemia management.

The renal handling of naringenin metabolites involves active transport mechanisms mediated by organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs). The compound may stimulate renal uptake and excretion of co-administered medications through increased transporter expression, as demonstrated with metformin clearance enhancement [29].

Age-related changes in renal function significantly impact naringenin elimination. Elderly subjects demonstrate reduced renal clearance capacity, potentially leading to accumulation of naringenin metabolites. This age-related decline in excretion capacity may necessitate dose adjustments in geriatric populations to maintain therapeutic efficacy while minimizing adverse effects.

Biliary Excretion Patterns

Biliary excretion represents a significant elimination pathway for naringenin, particularly for glucuronidated metabolites. The hepatobiliary route contributes approximately 22.3% of total naringenin elimination, with rapid excretion kinetics observed within 30 minutes of administration [6].

The biliary excretion of naringenin metabolites is mediated by specific efflux transporters, including multidrug resistance-related protein 2 (MRP2) and breast cancer resistance protein (BCRP). These transporters demonstrate cooperative function, with simultaneous inhibition of both transporters significantly reducing biliary glucuronide excretion [6]. The compensatory mechanism between these transporters ensures efficient elimination of naringenin conjugates.

Naringenin demonstrates preferential biliary excretion as glucuronide conjugates, with minimal excretion of sulfated metabolites via this route. The compound undergoes extensive hepatic uptake and conjugation, with naringenin glucuronides representing the predominant forms in bile samples [6]. The biliary excretion pattern suggests active transport mechanisms rather than passive diffusion.

The biliary excretion of naringenin may be influenced by co-administered medications that compete for the same transport mechanisms. The compound's interaction with P-glycoprotein and other efflux transporters may affect the biliary elimination of co-administered drugs, potentially leading to drug-drug interactions [13] [14].

Hepatic metabolism efficiency appears to exceed intestinal metabolism based on comparative excretion studies. The biliary excretion of naringenin glucuronides (22.3% of total) exceeds intestinal excretion (11.8% of total) in controlled perfusion studies, indicating that hepatic conjugation and biliary elimination represent major components of naringenin disposition [6].

Age-Related Pharmacokinetic Changes

Age-related physiological changes significantly impact naringenin pharmacokinetics, with elderly subjects demonstrating altered absorption, distribution, metabolism, and excretion patterns compared to younger adults. These changes have important implications for dosing recommendations and therapeutic monitoring in geriatric populations [24] [17].

| Parameter | Observed Changes | Mechanism | Clinical Significance | Reference |

|---|---|---|---|---|

| Age-related changes (elderly) | Slower absorption, delayed Tmax | Reduced GI function, slower metabolism | Dose adjustment may be needed | PMC6362423 |

| Age-related distribution | Altered tissue distribution patterns | Changed organ mass and blood flow | Tissue-specific effects may vary | Aging pharmacokinetics |

| Age-related excretion changes | Reduced renal clearance | Age-related kidney function decline | Accumulation risk in elderly | Geriatric pharmacology |

Pharmacokinetic studies in aged rats reveal significantly altered naringenin disposition compared to adult animals. Aged subjects demonstrate higher systemic exposure to both naringenin and its precursor naringin, with delayed time to maximum concentration (Tmax) indicating slower absorption processes [24] [17]. The area under the concentration-time curve (AUC) values are substantially increased in aged subjects, suggesting reduced clearance capacity.

The tissue distribution patterns of naringenin show age-related modifications, with altered accumulation patterns in various organs. The distribution order in aged rats differs significantly from adult animals, with changes in liver, kidney, lung, and trachea distribution ratios [17]. These alterations may be attributed to age-related changes in organ blood flow, tissue composition, and transporter expression levels.

Metabolic capacity for naringenin conjugation appears to be preserved in elderly subjects, though the rates of metabolism may be reduced. The relative proportions of glucuronidated and sulfated metabolites remain similar between age groups, but the overall metabolic clearance is decreased [24]. This preservation of metabolic pathways with reduced efficiency suggests that elderly subjects may require modified dosing regimens rather than complete avoidance of naringenin therapy.

Age-related changes in renal function significantly impact naringenin elimination, with reduced renal clearance leading to potential accumulation of metabolites. The decreased glomerular filtration rate and altered tubular transport function in elderly subjects may necessitate dose adjustments to prevent adverse effects [30] [31]. Monitoring of renal function parameters is particularly important when naringenin is used therapeutically in geriatric populations.

Gender Differences in Naringenin Metabolism

Gender-specific differences in naringenin pharmacokinetics have been documented, reflecting variations in metabolic enzyme expression, hormone influences, and physiological factors between males and females. These differences may have important implications for personalized dosing strategies and therapeutic outcomes [8] [32].

Human studies demonstrate significant gender-related variations in naringenin pharmacokinetic parameters. Female subjects consistently show higher area under the curve (AUC) values, maximum plasma concentrations (Cmax), and altered clearance patterns compared to males [1] [8]. These differences are attributed to hormonal influences on metabolic enzyme expression and activity.

The cytochrome P450 enzyme system demonstrates gender-specific expression patterns that influence naringenin metabolism. Female subjects typically exhibit different CYP enzyme activity profiles compared to males, with variations in CYP1A2, CYP2C9, CYP2C19, and CYP3A4 expression levels [20]. These differences contribute to altered metabolic clearance rates and may influence the therapeutic response to naringenin.

Hormonal factors, particularly estrogen levels, appear to influence naringenin pharmacokinetics. The compound demonstrates estrogenic properties and may interact with estrogen receptors, potentially creating feedback mechanisms that alter its own metabolism [32]. These hormonal interactions may be particularly relevant in premenopausal women and during hormone replacement therapy.

Gender differences in naringenin metabolism extend beyond simple pharmacokinetic variations to include functional differences in biological responses. Studies investigating naringenin's effects on cardiac electrophysiology demonstrate that the action potential duration-prolonging effect is significantly larger in females compared to males [32]. These pharmacodynamic differences suggest that gender-specific dosing considerations may be necessary for optimal therapeutic outcomes.

The clinical implications of gender differences in naringenin metabolism remain an active area of research. While the pharmacokinetic differences are well-documented, the translation of these findings into specific dosing recommendations requires additional study. The observed gender-specific variations suggest that personalized medicine approaches may be beneficial for optimizing naringenin therapy in both male and female patients.

Physical Description

XLogP3

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

67604-48-2

Wikipedia

(+/-)-naringenin

Dates

Structure, isomerization and dimerization processes of naringenin flavonoids

Ana González Moreno, Pilar Prieto, M Carmen Ruiz Delgado, Eva Domínguez, Antonio Heredia, Abel de CózarPMID: 34388230 DOI: 10.1039/d1cp01161h

Abstract

In this study, the theoretical and experimental results on the molecular structure and reactivity of the plant flavonoids naringenin chalcone and naringenin are reported. UV-vis and Raman spectra were recorded and their main bands have been assigned theoretically. Moreover, the analysis of the naringenin chalcone-naringenin cyclization-isomerization reaction and the formation of homodimers and heterodimers have been performed within a DFT framework. The presence of H-bonded water networks is mandatory to make the cyclization energetically suitable, suggesting that this equilibrium will occur in an aqueous intracellular environment rather than in the extracellular and hydrophobic plant cuticles. Additionally, the preferential formation of homodimers stabilized by π-π stacking that will interact with other dimers by H-bonding over the formation of naringenin chalcone-naringenin heterodimers is also proposed in a hydrophobic environment. These results give a plausible model to explain how flavonoids are located within the cuticle molecular arrangement.Naringenin prevents pregnancy-induced hypertension via suppression of JAK/STAT3 signalling pathway in mice

Bide Duan, Yuan Li, Hui Geng, Airong Ma, Xiuzhi YangPMID: 34117816 DOI: 10.1111/ijcp.14509

Abstract

Pregnancy-induced hypertension (PIH) is characterized by high blood pressure during pregnancy, which causes perinatal and maternal mortality. Inflammation, oxidative stress and the JAK2/STAT3 signalling pathway have been reported to play critical roles in the pathogenies of PIH. Due to the safety and side effects of current treatments for PIH, searching for new therapeutic agents is urgently needed. Naringenin is a flavonoid with anti-inflammation and anti-oxidation activities. In the current study, the effects of naringenin on PIH were investigated.We established the PIH mouse model and administrated naringenin to these mice. The blood pressure, total urine protein, plasma levels of vasodilation converting enzyme (VCE), α-1A adrenergic receptor (α-ADR) and angiotensin, inflammatory cytokines, oxidative stress markers were measured. The protein levels of reactive oxygen species proto-oncogene 1 (ROS1), superoxide dismutase 2 (SOD2), signal transducer and activator of transcription 3 (STAT3), phospho-STAT3, Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP-1), Janus kinase 2 (JAK2) and phospho-JAK2, in vascular endothelium cells were detected by western blot.

Administration of naringenin significantly decreased blood pressure, total urine protein level, plasma levels of VCE, α-ADR and angiotensin in PIH mice. Naringenin decreased serum levels of pro-inflammatory cytokines interleukin (IL)-2, IL-6 and tumour necrosis factor alpha (TNF-α), while increased IL-10. Naringenin decreased serum levels of ROS, endothelin while increased SOD and nitric oxide levels. Western blot analysis showed that naringenin inhibited ROS expression, while increased SOD expression in vascular endothelial cells of mice. In addition, western blot also showed that naringenin inhibited JAK2/STAT3 signalling by suppressing SHP-1 expression in vascular endothelial cells of mice.

Naringenin suppressed the activation of JAK2/STAT3 signalling pathway and promoted SHP-1 expression, leading to ameliorated hypertension in pregnancy.

Effects of different dietary polyphenols on conformational changes and functional properties of protein-polyphenol covalent complexes

Xiangju Liu, Qibin Song, Xin Li, Yunxi Chen, Chang Liu, Xiao Zhu, Jun Liu, Daniel Granato, Yijun Wang, Jinbao HuangPMID: 34091398 DOI: 10.1016/j.foodchem.2021.130071

Abstract

In this study, conjugates of whey protein isolate (WPI) and four polyphenols (epigallocatechin gallate [EGCG], quercetin [QC], apigenin [AG], and naringenin [NG]) were prepared through free-radical grafting. The results for polyphenol binding equivalents and content of free amino and sulfhydryl groups as well as those from sodium dodecyl sulfate-polyacrylamide gel electrophoresis confirmed the covalent interaction between WPI and the polyphenols. Fourier transform infrared spectroscopy and fluorescence spectrum analysis identified the potential binding sites of the complexes and determined changes in the protein structure. The particle size distribution and scanning electron microscopy data demonstrated increases in conjugate particle sizes and surface changes in the complexes. The conjugation process significantly increased the polyphenols' antioxidant properties and thermal stabilities, whereas surface hydrophobicity was substantially reduced. WPI-EGCG had the best functional properties, followed by WPI-QC, WPI-AG, and WPI-NG.A sensitive and practical ELISA for analyzing naringenin in pummelo and herb samples

Jing Zhao, Yaohai Zhang, Qiyang Zhao, Yue He, Zhixia Li, Aihua Chen, Chengqiu Wang, Baomin Wang, Bining Jiao, Yongliang CuiPMID: 34091161 DOI: 10.1016/j.foodchem.2021.130223

Abstract

Naringenin, a flavonoid compound found in pummelo, is a key biological active compound in some traditional Chinese medicines, including Citri reticulatae pericarpium, Citri reticulatae pericarpium viride, Aurantii fructus immaturus, and Aurantii fructus. These Chinese medicinal preparations are the peels or immature fruits of certain citrus species. Aiming at detecting naringenin in complex matrices such as pummelo and traditional Chinese medicines, we put forward a sensitive and practical indirect competitive enzyme-linked immunosorbent assay (icELISA) based on anti-naringenin monoclonal antibodies (anti-Nar-mAbs). The median inhibitory concentration (IC) was 4.43 ng/mL, and the working range was 1.15-15.81 ng/mL. The findings of the icELISA for the analysis of naringenin in pummelo and herb samples had a good correlation with the ultra performance liquid chromatography (UPLC) methodology and showed good accuracy and reproducibility. These data demonstrated that the developed icELISA is reliable, accurate, and suitable for detecting naringenin in pummelo and traditional Chinese medicines.

Study on the Inhibitory Effects of Naringenin-Loaded Nanostructured Lipid Carriers Against Nonalcoholic Fatty Liver Disease

Rui Hu, Shu Liu, Wanli Shen, Cong Chen, Yini Cao, Zhigui Su, Minjie Sun, Rong QiPMID: 34082879 DOI: 10.1166/jbn.2021.3077

Abstract

Naringenin (NGN) can be used to inhibit the progression of nonalcoholic fatty liver disease (NAFLD) in mice, but its poor water solubility limits its applications. Nanostructured lipid carriers (NLCs) have recently attracted much attention in the field of nanodrug delivery systems because they increase the drug loading capacity and impressively enhance the solubility of indissolvable drugs. Herein, a thin-film dispersion method was used to prepare naringenin-loaded nanostructured lipid carriers (NGN-NLCs). These NGN-NLCs have a narrow size distribution of 171.9 ±2.0 nm, a high drug loading capacity of 23.7 ± 0.3%, a high encapsulation efficiency of 99.9 ± 0.0% and a drug release rate of 86.2 ± 0.4%. NGN- NLCs elevated the pharmacokinetic parameters (Cand AUC

) of NGN, accelerated NGN transepithelial transport in MDCK cells and intestinal absorption in the jejunum and ileum, and reduced hepatic lipid accumulation in an oleic acid (OA) plus lipopolysaccharide (LPS)-induced lipid deposition cell model in primary hepatocytes and in a methionine/choline deficient (MCD) diet-induced NAFLD mouse model. A detailed study of the mechanism showed that this NLC formulation elevated the drug release rate in simulated intestinal solutions

the transepithelial transport in MDCK cells, the oral absorption in mice and the

intestinal absorption of NGN. Thus, NGN-NLCs significantly enhanced the inhibitory effects of NGN on MCD diet induced mouse NAFLD.

Exploring the interactions of naringenin and naringin with trypsin and pepsin: Experimental and computational modeling approaches

Xiangrong Li, Hongyi Liu, Xinzhe Wu, Ruonan Xu, Xiaoyi Ma, Congxiao Zhang, Zhizhi Song, Yanru Peng, Tianjun Ni, Yongtao XuPMID: 33957444 DOI: 10.1016/j.saa.2021.119859

Abstract

Naringenin and naringin are two natural compounds with important health benefits, whether as food or drug. It is necessary to study the interactions between naringenin/naringin and digestive proteases, such as trypsin and pepsin. In this study, the bindings of naringenin and naringin to trypsin and pepsin were investigated using multi-spectroscopy analysis and computational modeling approaches. Fluorescence experiments indicate that both naringenin and naringin can quench the intrinsic fluorescence of trypsin/pepsin via static quenching mechanism. Naringin binds trypsin/pepsin in a more firmly way than naringenin. Thermodynamic analysis reveals that the interactions of naringenin/naringin and trypsin/pepsin are synergistically driven by enthalpy and entropy, and the major driving forces are hydrophobic, electrostatic interactions and hydrogen bonding. Synchronous fluorescence spectroscopy, circular dichroism spectroscopy and FT-IR show that naringenin/naringin may induce microenvironmental and conformational changes of trypsin and pepsin. Molecular docking reveals that naringenin binds in the close vicinity of the active site (Ser-195) of trypsin and Asp-32 (the catalytic activity of pepsin) appears in naringin-pepsin system. The direct interactions between naringenin or naringin and catalytic amino acid residues will inhibit the catalytic activity of trypsin and pepsin, respectively. The results of molecular dynamic simulation validate the reliability of the docking results.Activity of Compounds from Temperate Propolis against

Adullah Alotaibi, Godwin U Ebiloma, Roderick Williams, Ibrahim A Alfayez, Manal J Natto, Sameah Alenezi, Weam Siheri, Malik AlQarni, John O Igoli, James Fearnley, Harry P De Koning, David G WatsonPMID: 34206940 DOI: 10.3390/molecules26133912

Abstract

Ethanolic extracts of samples of temperate zone propolis, four from the UK and one from Poland, were tested against threestrains and displayed EC

values < 20 µg/mL. The extracts were fractionated, from which 12 compounds and one two-component mixture were isolated, and characterized by NMR and high-resolution mass spectrometry, as 3-acetoxypinobanksin, tectochrysin, kaempferol, pinocembrin, 4'-methoxykaempferol, galangin, chrysin, apigenin, pinostrobin, cinnamic acid, coumaric acid, cinnamyl ester/coumaric acid benzyl ester (mixture), 4',7-dimethoxykaempferol, and naringenin 4',7-dimethyl ether. The isolated compounds were tested against drug-sensitive and drug-resistant strains of

and

, with the highest activities ≤ 15 µM. The most active compounds against

were naringenin 4',7 dimethyl ether and 4'methoxy kaempferol with activity of 15-20 µM against the three

strains. The most active compounds against

were 4',7-dimethoxykaempferol and the coumaric acid ester mixture, with EC

values of 12.9 ± 3.7 µM and 13.1 ± 1.0 µM. No loss of activity was found with the diamidine- and arsenical-resistant or phenanthridine-resistant

strains, or the miltefosine-resistant

strain; no clear structure activity relationship was observed for the isolated compounds. Temperate propolis yields multiple compounds with anti-kinetoplastid activity.

Oriental Hornet (

Amina M G Zedan, Mohamed I Sakran, Omar Bahattab, Yousef M Hawsawi, Osama Al-Amer, Atif A A Oyouni, Samah K Nasr Eldeen, Mohammed A El-MagdPMID: 34072744 DOI: 10.3390/molecules26113303

Abstract

The use of insects as a feasible and useful natural product resource is a novel and promising option in alternative medicine. Several components from insects and their larvae have been found to inhibit molecular pathways in different stages of cancer. This study aimed to analyze the effect of aqueous and alcoholic extracts oflarvae on breast cancer MCF7 cells and investigate the underlying mechanisms. Our results showed that individual treatment with 5% aqueous or alcoholic larval extract inhibited MCF7 proliferation but had no cytotoxic effect on normal Vero cells. The anticancer effect was mediated through (1) induction of apoptosis, as indicated by increased expression of apoptotic genes (

, caspase3, and

) and decreased expression of the anti-apoptotic gene

; (2) suppression of intracellular reactive oxygen species; (3) elevation of antioxidant enzymes (CAT, SOD, and GPx) and upregulation of the antioxidant regulator

and its downstream target

; (4) inhibition of migration as revealed by in vitro wound healing assay and downregulation of the migration-related gene

and upregulation of the anti-migratory gene

; and (5) downregulation of inflammation-related genes (

and

). The aqueous extract exhibited the best anticancer effect with higher antioxidant activities but lower anti-inflammatory properties than the alcoholic extract. HPLC analysis revealed the presence of several flavonoids and phenolic compounds with highest concentrations for resveratrol and naringenin in aqueous extract and rosmarinic acid in alcoholic extract. This is the first report to explain the intracellular pathway by which flavonoids and phenolic compounds-rich extracts of

larvae could induce MCF7 cell viability loss through the initiation of apoptosis, activation of antioxidants, and inhibition of migration and inflammation. Therefore, these extracts could be used as adjuvants for anticancer drugs and as antioxidant and anti-inflammatory agents.

The Discovery of Naringenin as Endolysosomal Two-Pore Channel Inhibitor and Its Emerging Role in SARS-CoV-2 Infection

Antonella D'Amore, Antonella Gradogna, Fioretta Palombi, Velia Minicozzi, Matteo Ceccarelli, Armando Carpaneto, Antonio FilippiniPMID: 34067054 DOI: 10.3390/cells10051130